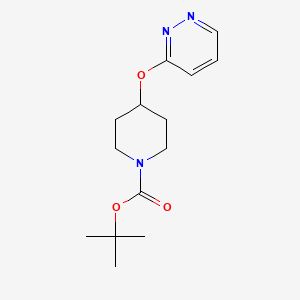
1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Discovery and Synthesis Analysis
The compound "1-(3,4,5-Triethoxybenzoyl)piperidine-3-carboxylic acid" has not been directly studied in the provided papers. However, related compounds have been synthesized and characterized, which can provide insights into potential synthetic routes and the chemical behavior of similar structures. For instance, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors was achieved through high-throughput screening using encoded library technology, indicating that similar high-throughput methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the crystal and molecular structure of a 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was characterized by X-ray diffraction, FTIR, and NMR spectroscopy . This suggests that similar analytical techniques could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions of similar compounds have been explored to some extent. The paper on the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate describes a condensation reaction as a key step in the synthesis, which could be relevant when considering the chemical reactions that "this compound" might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been analyzed, providing a basis for understanding the properties of "this compound". For example, the crystal system, space group, and unit cell parameters of the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate were determined, and the compound was found to exhibit moderate anthelmintic activity . Similarly, the piperidine-3-carboxylic acid complex was studied for its crystal packing and hydrogen bonding interactions . These studies suggest that "this compound" may also form specific intermolecular interactions and possess biological activity.
Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structures
Research into hydrogen bonding and crystal structures of proton-transfer compounds, including those related to piperidine derivatives, highlights the importance of these interactions in forming diverse solid-state architectures. Studies have detailed the hydrogen bonding patterns and structural configurations of various compounds, illustrating the versatility of piperidine and its derivatives in forming stable, complex structures with potential applications in materials science and molecular engineering (Smith & Wermuth, 2010).
Synthesis and Biochemical Studies
The synthesis and structural elucidation of compounds related to piperidine derivatives, including their conformations and interactions with biological targets, have been extensively studied. These efforts aim to understand the chemical and physical properties that contribute to their biological activities. For instance, the study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides offers insights into the conformational preferences of these compounds, which could be relevant for designing molecules with specific biological functions (Burgos et al., 1992).
Antimicrobial and Anticancer Activities
Research on the synthesis and evaluation of piperidine derivatives for antimicrobial and anticancer activities demonstrates the potential therapeutic applications of these compounds. Various studies have synthesized novel derivatives and assessed their efficacy against different strains of bacteria, fungi, and cancer cell lines, highlighting the role of structural modifications in enhancing biological activity (Patel et al., 2011); (Rehman et al., 2018).
Safety and Hazards
The safety information for a similar compound, 1-(3,4,5-trimethoxybenzoyl)piperidine-3-carboxylic acid, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .
Propriétés
IUPAC Name |
1-(3,4,5-triethoxybenzoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-4-24-15-10-14(11-16(25-5-2)17(15)26-6-3)18(21)20-9-7-8-13(12-20)19(22)23/h10-11,13H,4-9,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMGPYNSVIBDAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)


![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2546950.png)
![5-methyl-N-(2-(methylthio)phenyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2546951.png)

![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)
![2-[3-(Trimethylsilyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2546959.png)
![Benzo[d][1,3]dioxol-5-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2546961.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2546963.png)

